molecular formula C7H6F3NO2S B171395 Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate CAS No. 131748-96-4

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B171395
M. Wt: 225.19 g/mol
InChI Key: KQTWGECEHUVSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the empirical formula C7H6F3NO2S . It has a molecular weight of 225.19 . This compound is commonly used in scientific research.


Molecular Structure Analysis

The SMILES string for this compound is CCOC(=O)c1cnc(s1)C(F)(F)F . This indicates that the compound contains an ethoxy group (CCOC), a carboxyl group (C=O), a thiazole ring (c1cnc(s1)), and a trifluoromethyl group (C(F)(F)F).


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.344 g/mL at 25 °C . The refractive index is 1.441 .

Scientific Research Applications

Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives, including Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is a versatile molybdoflavoprotein involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . The inhibition of xanthine oxidase may result in broad-spectrum chemotherapeutic for gout, cancer, inflammation, and oxidative damage .

Anti-inflammatory and Analgesic Activities

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Although the specific application of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in this field is not mentioned, it’s plausible that it could have similar properties due to its structural similarity.

Interaction with Topoisomerase II

Certain thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This suggests potential applications in cancer treatment.

Synthesis of 2-Substituted Benzothiazoles

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate could potentially be used in the synthesis of 2-substituted benzothiazoles . These compounds have a wide range of applications, including medicinal chemistry and materials science.

Chemical Intermediate

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate can serve as a chemical intermediate in the synthesis of other complex organic compounds . Its unique structure makes it a valuable building block in organic synthesis.

Research and Development

Due to its unique chemical properties, Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is often used in research and development settings, particularly in the field of medicinal chemistry .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTWGECEHUVSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569510
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

CAS RN

131748-96-4
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131748-96-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 11.22g of 2,2,2,-trifluorothioacetamide and 10.14g of ethyl 2-chloro-2-formylacetate was stirred for 30 minutes in an oil bath of 70° C. and then for 1.5 hours in an oil bath of 100° C., to which 100ml of dichloromethane were added. After removing an insoluble substance, the mixture was concentrated and the residue was subjected to a column chromatography [developing solvent: hexane-ethyl acetate (10:1)], to obtain 3.74g of ethyl 2-(trifluoromethyl)-5-thiazolecarboxylate as yellow liquid.
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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